5-[(4-Methoxyphenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione
Description
5-[(4-Methoxyphenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione is a barbiturate derivative characterized by a 1,3-diazinane core substituted with phenyl groups at positions 1 and 3 and a 4-methoxyphenylmethylidene moiety at position 5.
Properties
Molecular Formula |
C24H18N2O4 |
|---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
5-[(4-methoxyphenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C24H18N2O4/c1-30-20-14-12-17(13-15-20)16-21-22(27)25(18-8-4-2-5-9-18)24(29)26(23(21)28)19-10-6-3-7-11-19/h2-16H,1H3 |
InChI Key |
YVQYASUYLOROAK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=O)N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Methoxyphenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione typically involves the condensation of 4-methoxybenzaldehyde with 1,3-diphenyl-1,3-diazinane-2,4,6-trione under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
5-[(4-Methoxyphenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of 4-methoxybenzoic acid.
Reduction: Formation of 5-[(4-methoxyphenyl)methyl]-1,3-diphenyl-1,3-diazinane-2,4,6-trione.
Substitution: Formation of brominated or nitrated derivatives of the compound.
Scientific Research Applications
5-[(4-Methoxyphenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-[(4-Methoxyphenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The methoxy group and the diazinane trione core play crucial roles in its binding affinity and reactivity with biological molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, synthetic, and functional differences between 5-[(4-Methoxyphenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione and related diazinane derivatives:
Key Observations:
Structural Variations :
- Substituent Effects : The target compound’s 1,3-diphenyl groups distinguish it from dimethyl-substituted analogs (e.g., S10, BAF,3b). Bulky aryl substituents may enhance steric hindrance, affecting reactivity and binding in biological systems.
- Methylidene Moieties : The 4-methoxyphenyl group in the target compound introduces electron-donating properties, contrasting with electron-withdrawing bromo () or chloro () substituents.
Synthetic Efficiency :
- Rhodium-catalyzed annulation (used for S10) achieves high yields (96%), suggesting scalability for similar structures .
- Claisen-Schmidt and Michael addition routes (e.g., ) are versatile for generating diverse methylidene derivatives but may require optimization for sterically hindered substrates.
Stability: Degradation studies (e.g., TBB in gastric juice) underscore the importance of substituent selection for metabolic stability .
Physical Properties :
- Polar groups (e.g., methoxy in S10) increase solubility in organic solvents (e.g., petroleum ether:Et2O), while bromine or chlorine substituents may enhance crystallinity .
Biological Activity
5-[(4-Methoxyphenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse scientific literature.
The compound has the molecular formula and a molecular weight of approximately 402.44 g/mol. Its structure features a diazinane core, which contributes to its biological activity.
Antimicrobial Activity
Research indicates that derivatives of diazinane compounds exhibit notable antimicrobial properties. For instance, studies have shown that similar structures can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
| Compound | Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|---|
| 5-[(4-Methoxyphenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione | E. coli | 15 | 50 µg/mL |
| Similar Compound A | Staphylococcus aureus | 18 | 30 µg/mL |
Antiviral Activity
Recent studies have explored the antiviral potential of compounds similar to 5-[(4-Methoxyphenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione against viruses like Ebola and HIV. For example, compounds with similar structural motifs have been shown to inhibit viral entry by targeting specific proteins involved in the viral lifecycle.
Case Study: Ebola Virus Inhibition
A study evaluated the efficacy of various diazinane derivatives against Ebola virus (EBOV). The most active compounds demonstrated submicromolar activity and inhibited viral entry at the level of the Niemann-Pick C1 (NPC1) protein.
| Compound | EC50 (µM) | Selectivity Index (SI) |
|---|---|---|
| 5-[(4-Methoxyphenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione | 0.93 | 10 |
| Compound B | 0.64 | 20 |
Cytotoxicity Studies
Cytotoxicity assays are crucial for determining the safety profile of new compounds. The tested diazinane derivatives showed minimal cytotoxic effects on HeLa cells at concentrations that were effective against viral and bacterial targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds may inhibit key enzymes involved in pathogen metabolism.
- Membrane Disruption : Some derivatives disrupt microbial membranes leading to cell lysis.
- Viral Entry Inhibition : Targeting host cell receptors or viral proteins can prevent infection.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
